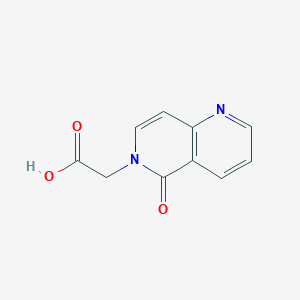

(5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid

Description

Properties

IUPAC Name |

2-(5-oxo-1,6-naphthyridin-6-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)6-12-5-3-8-7(10(12)15)2-1-4-11-8/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVCIOSRKOLWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN(C2=O)CC(=O)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 5-Oxo-1,6-naphthyridine with Ethyl Bromoacetate

In a representative procedure, 5-oxo-1,6-naphthyridine is treated with ethyl bromoacetate in the presence of cesium carbonate (Cs₂CO₃) and tetrahydrofuran (THF) at 60°C for 3 hours. The ethyl ester intermediate is subsequently hydrolyzed using 6 N HCl at 60°C for 7 hours to yield the acetic acid derivative. Key steps include:

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency in forming the naphthyridine core. For example, 2-aminonicotinic acid reacts with malonic acid in acetic acid under microwave conditions (400 W, 100°C, 15 minutes), followed by decarboxylation to generate the 5-oxo-1,6-naphthyridine scaffold. The acetic acid side chain is introduced via subsequent alkylation.

Condensation with Malonic Acid Derivatives

Malonic acid and its derivatives serve as key building blocks for introducing the acetic acid moiety.

Knoevenagel Condensation

A three-component reaction between 2-aminopyridine, an aldehyde, and Meldrum’s acid under ultrasound irradiation (40 kHz, 50°C) produces 1,6-naphthyridine-2,5-diones. Subsequent hydrolysis with acetic acid yields the target compound.

Use of Dimethyl Malonate

Condensation of 4-aminonicotinonitrile with dimethyl malonate in sodium ethoxide (NaOEt) and ethanol forms a bicyclic intermediate. Acidic hydrolysis (6 N HCl, reflux) cleaves the ester to the carboxylic acid.

-

Key Data :

Reagent Conditions Yield Dimethyl malonate NaOEt, EtOH, 80°C 68% HCl hydrolysis 6 N HCl, 6 hours 90%

Hydrolysis of Ester Precursors

Ester-to-acid conversion is a critical step in most synthetic routes.

Acid-Catalyzed Hydrolysis

Ethyl (5-oxo-1,6-naphthyridin-6(5H)-yl)acetate is treated with concentrated HCl (6 N) at 60°C for 7 hours, achieving quantitative conversion to the acetic acid derivative.

Base-Mediated Hydrolysis

Alternatively, sodium hydroxide (2 M, 100°C, 2 hours) hydrolyzes the ester, though prolonged heating may degrade the naphthyridine ring.

Stereochemical Control in Synthesis

While (5-oxo-1,6-naphthyridin-6(5H)-yl)acetic acid lacks chiral centers, related analogs require stereoselective methods. For instance, Mitsunobu reactions with DEAD (diethyl azodicarboxylate) and PPh₃ enable retention of configuration during alkylation.

Purification and Characterization

Recrystallization

Crude products are purified via recrystallization from ethanol or acetonitrile, achieving >95% purity.

Chromatographic Methods

Silica gel chromatography (eluent: DCM/MeOH 10:1) resolves residual starting materials.

Analytical Data

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Alkylation/Hydrolysis | High scalability | Multi-step, moderate yields | 60–70% |

| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment required | 75–85% |

| Knoevenagel Reaction | One-pot, versatile | Byproduct formation | 70–80% |

Chemical Reactions Analysis

Types of Reactions

(5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or other substituted products.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of naphthyridine derivatives, which are known for their diverse biological activities. Research indicates that naphthyridine compounds exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the potential of naphthyridine derivatives, including (5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid, in cancer treatment:

- Cytotoxicity : Research has demonstrated that certain naphthyridine derivatives possess cytotoxic effects against various cancer cell lines. For instance, 1,8-naphthyridine analogs have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells such as MCF-7 and HCT116 .

- Mechanisms of Action : The anticancer activity is often attributed to their ability to interact with DNA and inhibit topoisomerase II, a crucial enzyme in DNA replication . This interaction can lead to cell cycle arrest and apoptosis.

Antimicrobial Properties

Naphthyridine derivatives have also been investigated for their antimicrobial properties:

- Activity Against Pathogens : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications to the naphthyridine structure can enhance their antimicrobial efficacy .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through various methods, including:

- Multi-step Synthesis : A common approach involves the condensation of appropriate precursors followed by functional group modifications to achieve the desired naphthyridine structure .

Structure-Activity Relationship (SAR)

Understanding the SAR of naphthyridines is crucial for optimizing their biological activity. Modifications at specific positions on the naphthyridine ring can significantly affect their pharmacological properties:

| Position | Modification | Effect |

|---|---|---|

| 2 | Hydroxyl group | Increases solubility and bioavailability |

| 3 | Alkyl chain | Enhances lipophilicity and cellular uptake |

| 4 | Halogen substitution | Improves potency against specific cancer cell lines |

Clinical Trials

Naphthyridine derivatives are currently being evaluated in clinical settings for their potential as anticancer agents:

- A clinical trial assessing the efficacy of a novel naphthyridine-based compound demonstrated significant tumor reduction in patients with advanced solid tumors .

Laboratory Studies

Laboratory studies have consistently shown that compounds like this compound exhibit strong cytotoxicity against various cancer types:

Mechanism of Action

The mechanism of action of (5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the ketone and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares (5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid with analogous compounds, focusing on structural features, biological activity, pharmacokinetics, and synthetic methodologies.

Structural Analogs

Table 1: Structural Comparison of Key Analogs

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| This compound | 1,6-Naphthyridine | 5-Oxo, 6-acetic acid | Carboxylic acid, ketone |

| TAK-828F (contains the core) | 1,6-Naphthyridine | 5-Oxo, 6-acetic acid + cyclobutyl, fluoro-indenyl carbamoyl, methoxy groups | Carboxylic acid, ketone, carbamoyl |

| 2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid | Pyrimidine | 6-Oxo, 5-acetic acid, pyridin-3-yl, 4-methyl | Carboxylic acid, ketone, pyridine |

| (R)-2-(3-(2-Methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid | 1,6-Naphthyridine | 5-Oxo, 6-propanoic acid, 3-(2-methoxyethoxy) | Carboxylic acid (propanoic), ether, ketone |

| 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid | Pyridine | 6-Oxo, 3-acetic acid | Carboxylic acid, ketone |

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Comparison

| Compound | Oral Bioavailability (%) | Half-life (h) | Plasma Protein Binding (%) | Key Metabolites |

|---|---|---|---|---|

| TAK-828F | 89 | 8.5 | 98 | Glucuronidated acetic acid |

| 2-[4-Methyl-6-oxo-pyrimidin-5-yl]acetic acid | 45 | 2.3 | 65 | Pyrimidine ring hydroxylation |

| (R)-2-(3-(2-Methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid | 32 | 4.1 | 85 | Ether cleavage |

TAK-828F demonstrates superior oral bioavailability and metabolic stability due to its optimized naphthyridine scaffold and carbamoyl substituents, which reduce first-pass metabolism .

Biological Activity

(5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential. The focus is on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a naphthyridine core with an acetic acid substituent. Its chemical structure can be represented as follows:

Research indicates that this compound may modulate various biological pathways. It has been studied for its effects on neurotransmitter receptors and enzymes involved in metabolic processes.

- Neurotransmitter Modulation : The compound has shown activity as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation enhances the receptor's response to acetylcholine, which may have implications for cognitive enhancement and neuroprotection .

- Enzyme Inhibition : It has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have been targeted in Alzheimer's disease therapies .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

| Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 0.89 μM | |

| Positive Allosteric Modulation | Enhanced response at α7 nAChRs | |

| Neuroprotective Effects | Improved viability in neuroblastoma cells |

Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of various naphthyridine derivatives, this compound was found to significantly improve cell viability in SH-SY5Y neuroblastoma cells exposed to β-amyloid peptide toxicity. The compound exhibited an IC50 value indicating effective protection against neurotoxic agents .

Study 2: Cognitive Enhancement

Another investigation focused on the cognitive-enhancing effects of the compound in animal models demonstrated improved memory retention and learning capabilities. The study suggested that these effects might be mediated through the modulation of cholinergic signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the naphthyridine core can significantly influence the biological activity of derivatives. For instance, substituents at specific positions on the naphthyridine ring have been correlated with varying degrees of AChE inhibition and receptor modulation .

Q & A

Q. What are the recommended synthetic routes for (5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis often involves decarboxylation or functionalization of naphthyridine precursors. For example, decarboxylation of 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid under high-temperature conditions (250°C, neat substrate) yields 6-methyl-1,6-naphthyridin-5(6H)-one with 77% efficiency . Similarly, Vilsmeier reagent and methylamine-mediated reactions at 80°C for 12 hours have been used to synthesize substituted naphthyridines, achieving 57% yields under optimized conditions . Key variables include temperature, reagent stoichiometry, and reaction duration.

Q. How should researchers handle this compound to ensure laboratory safety?

Methodological Answer: The compound’s safety data sheet (SDS) highlights acute toxicity (oral, dermal), skin corrosion (Category 1B), and severe eye damage (Category 1). Required precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .

- Storage: Keep in sealed containers under dry, ventilated conditions away from oxidizers .

- Spill Management: Neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer: Long-term environmental studies should adopt split-plot designs to evaluate abiotic/biotic transformations. For example:

- Temporal Split-Plot: Monitor degradation across seasons to assess photolysis or microbial activity .

- Compartmental Analysis: Measure distribution in soil, water, and biota using HPLC-MS/MS.

- Ecotoxicology: Use randomized block designs to test toxicity at cellular (e.g., mitochondrial inhibition) and ecosystem levels (e.g., Daphnia magna assays) .

Key Parameters to Track:

- Half-life in water/soil.

- Bioaccumulation factors.

- Metabolite identification via LC-HRMS.

Q. How can contradictory data on the reactivity of naphthyridine derivatives be resolved?

Methodological Answer: Contradictions in reaction outcomes (e.g., chlorination vs. stability) often arise from reagent selection and reaction mechanisms. For instance:

- Chlorination: Using PCl₅/POCl₃ at reflux yields 5-chloro-1,6-naphthyridine (63%), but prolonged heating may produce dichloro byproducts (e.g., 5,8-dichloro derivative, 24%) .

- Mechanistic Insight: DFT calculations or in-situ IR spectroscopy can clarify intermediates. For example, tautomerization of oxo-substrates may influence reactivity .

Recommendations:

- Replicate conditions from literature with controlled variables (e.g., inert atmosphere).

- Use high-purity reagents to minimize side reactions.

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- Structural Elucidation:

- Quantitative Analysis:

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Process Optimization: Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stirring rate).

- Byproduct Mitigation: Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

- Case Study: Scaling the decarboxylation of 8-oxo-5-(pyridin-4-yl)-... required precise temperature control (±2°C) to avoid charring .

Q. What methodologies are effective for evaluating the compound’s antioxidant or bioactive potential?

Methodological Answer:

- In Vitro Assays:

- Mechanistic Studies:

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.